N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide
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Overview
Description
N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide is a chemical compound with a complex structure, featuring both chlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 2,3-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)ethyl]-N’-(2,4-dimethylphenyl)ethanediamide
- N-[2-(2-chlorophenyl)ethyl]-N’-(2-ethoxyphenyl)ethanediamide
Uniqueness
N-[2-(2-chlorophenyl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-6-5-9-16(13(12)2)21-18(23)17(22)20-11-10-14-7-3-4-8-15(14)19/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
WNMMMXKIIARGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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